molecular formula C6H16SSi B082900 3-MERCAPTOPROPYLTRIMETHYLSILANE CAS No. 13399-93-4

3-MERCAPTOPROPYLTRIMETHYLSILANE

Cat. No.: B082900
CAS No.: 13399-93-4
M. Wt: 148.34 g/mol
InChI Key: HCZBMENVWKFZDJ-UHFFFAOYSA-N
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Description

3-MERCAPTOPROPYLTRIMETHYLSILANE is an organosilicon compound with the molecular formula C₆H₁₆SSi. It is a thiol derivative where the thiol group is attached to a propyl chain, which is further bonded to a trimethylsilyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

The primary target of 3-Mercaptopropyltrimethoxysilane is the surface of various materials, including metals and nanoparticles . It is often used as a conjunction reagent to immobilize a variety of nanoparticles .

Mode of Action

3-Mercaptopropyltrimethoxysilane interacts with its targets through the formation of covalent bonds. The thiol group in the compound has a strong affinity for certain metals, allowing it to form strong covalent bonds . This interaction results in the formation of a self-assembled monolayer (SAM) on the surface of the target .

Biochemical Pathways

For instance, it can be used to modify the surface of materials, thereby affecting their chemical and physical properties .

Result of Action

The primary result of 3-Mercaptopropyltrimethoxysilane’s action is the modification of the surface of its target. This can lead to a variety of effects, depending on the specific application. For example, it can be used to protect against corrosion on quaternary bronze in urban atmospheres . It can also be used to modify the surface of berea sandstone to improve the enhanced oil recovery (EOR) area in the petroleum industry .

Action Environment

The action, efficacy, and stability of 3-Mercaptopropyltrimethoxysilane can be influenced by various environmental factors. For instance, the presence of certain metals can enhance the compound’s ability to form covalent bonds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-MERCAPTOPROPYLTRIMETHYLSILANE can be synthesized through several methods. One common method involves the reaction of 1-propanethiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-MERCAPTOPROPYLTRIMETHYLSILANE undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Substitution: Reagents such as halides and alkoxides are used for substitution reactions.

    Addition: Electrophiles like alkyl halides and acyl chlorides are used in addition reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Various substituted silyl compounds.

    Addition: Adducts with electrophiles.

Scientific Research Applications

Chemical Properties and Reactions

MPTMS has the molecular formula C₆H₁₆O₃SSi and is characterized by its ability to undergo hydrolysis and condensation reactions. The thiol (-SH) group provides unique reactivity, allowing MPTMS to interact with metal surfaces, forming robust metal-sulfur bonds. The methoxy groups can hydrolyze to form silanol groups (Si-OH), which can further condense to create silica layers on various substrates .

Surface Modification

MPTMS is extensively used for surface functionalization in various industries:

  • Nanoparticle Synthesis : It acts as a coupling agent in the synthesis of nanoparticles, improving their stability and functionality. For instance, MPTMS is used as a capping agent for cadmium sulfide nanocrystals .
  • Self-Assembled Monolayers : MPTMS can form self-assembled monolayers on surfaces such as glass and silicon, enhancing adhesion properties and creating a platform for further functionalization .

Biosensors

MPTMS is utilized in the development of biosensors due to its ability to immobilize biomolecules effectively. The thiol group facilitates the attachment of proteins or other biological molecules on sensor surfaces, enhancing sensitivity and specificity in detection applications . For example:

  • Piezoelectric Microcantilever Sensors : MPTMS coatings have been shown to provide electrical insulation while allowing for receptor immobilization on sensor surfaces, crucial for in-liquid applications .

Material Science

In material science, MPTMS plays a critical role in enhancing the properties of coatings and composites:

  • Corrosion Protection : MPTMS has been investigated for its protective capabilities when applied as a coating on bronze artworks. The addition of nanoparticles like cerium oxide can enhance the protective qualities of MPTMS-based coatings .
  • Enhanced Oil Recovery : In petroleum engineering, MPTMS is used as a silica nanofluid to modify sandstone surfaces, improving the efficiency of enhanced oil recovery processes .

Adhesion Promotion

The compound is also employed as an adhesion promoter in various applications:

  • Adhesion to Glass and Ceramics : MPTMS forms strong bonds with glass and ceramic materials, making it suitable for applications requiring durable adhesion under harsh conditions .

Case Study 1: Surface Functionalization for Solar Concentrators

A study focused on using MPTMS for functionalizing glass surfaces in luminescent solar concentrators aimed at improving bonding strength between layers. The research demonstrated that self-assembled monolayers of MPTMS significantly enhanced adhesion and reduced delamination issues, leading to improved performance of solar devices .

Case Study 2: Biosensor Development

In another case study involving piezoelectric microcantilever sensors, researchers utilized MPTMS to create an insulating layer that also facilitated the immobilization of biological receptors. This dual functionality led to enhanced sensor performance in detecting biomolecules in liquid environments, showcasing the compound's utility in biosensor technology .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Surface ModificationUsed for creating self-assembled monolayers on glass and silicon surfacesImproved adhesion properties
Nanoparticle SynthesisActs as a capping agent for various nanoparticlesEnhanced stability and functionality
BiosensorsImmobilizes biomolecules on sensor surfacesIncreased sensitivity and specificity
Material ScienceProvides corrosion protection and enhances coatingsDurable performance under harsh conditions
Adhesion PromotionEnhances bonding between glass/ceramic materialsStronger adhesion in demanding applications

Comparison with Similar Compounds

Similar Compounds

    1-Propanethiol, 3-trimethoxysilyl-: Similar structure but with methoxy groups instead of methyl groups.

    1-Propanethiol, 3-triethoxysilyl-: Contains ethoxy groups instead of methyl groups.

    3-MERCAPTOPROPYLTRIMETHYLSILANE: The compound .

Uniqueness

This compound is unique due to its specific combination of a thiol group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and material science.

Biological Activity

3-Mercaptopropyltrimethoxysilane (MPTMS) is an organosilane compound characterized by its unique thiol (-SH) group, which imparts significant biological activity. This compound is utilized in various applications, including surface modification, drug delivery systems, and environmental remediation. The following sections explore the biological activity of MPTMS, highlighting its mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C₆H₁₆O₃SSi
  • Molecular Weight : 196.34 g/mol
  • Boiling Point : 93°C at 40 mmHg
  • Density : 1.051 g/mL at 25°C

The presence of the thiol group allows MPTMS to engage in redox reactions and form disulfide bonds, which are critical in biological systems for stabilizing protein structures .

Mechanisms of Biological Activity

  • Thiol Reactivity : The thiol group in MPTMS can participate in various biochemical reactions, including:
    • Formation of disulfide bonds with cysteine residues in proteins.
    • Reaction with reactive oxygen species (ROS), acting as an antioxidant.
  • Surface Functionalization : MPTMS can modify surfaces to enhance biocompatibility and promote biomolecule immobilization. This is particularly useful in biosensors and drug delivery systems .

Applications in Biological Systems

  • Drug Delivery Systems : MPTMS has been explored for its potential to encapsulate drugs and facilitate targeted delivery due to its ability to form stable coatings on nanoparticles .
  • Biosensors : Its reactivity allows for the immobilization of biomolecules, making it suitable for developing sensitive biosensors for detecting specific analytes .
  • Environmental Remediation : MPTMS-modified materials have shown promise in adsorbing pollutants from wastewater, demonstrating significant dye removal capabilities .

1. Synthesis and Characterization of Modified Hydroxyapatite

A study reported the synthesis of 3-mercaptopropyl trimethoxysilane-modified hydroxyapatite (FHAP-SH) using ultrasound irradiation. Characterization techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FTIR) confirmed successful modification. The FHAP-SH exhibited high adsorption capacities for organic dyes (Congo Red, Coomassie Brilliant Blue G250, Malachite Green), indicating its potential as a sorbent for wastewater treatment .

DyeMaximum Adsorption Capacity (mg/g)
Congo Red500
Coomassie Brilliant Blue G250235
Malachite Green625

2. Functionalization for Corrosion Protection

Research demonstrated that MPTMS could self-assemble on polycrystalline zinc substrates to enhance corrosion resistance. The thiol groups provided a strong adhesion interface between the metal and protective coatings, significantly improving durability against environmental degradation .

3. Enzyme Immobilization

MPTMS has been utilized in enzyme immobilization techniques, enhancing the stability and reusability of enzymes in various biochemical applications. Its ability to form covalent bonds with enzyme active sites allows for efficient catalytic processes .

Properties

IUPAC Name

3-trimethylsilylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBMENVWKFZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158444
Record name 1-Propanethiol, 3-trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13399-93-4
Record name 1-Propanethiol, 3-trimethylsilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanethiol, 3-trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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